Home > Products > Screening Compounds P122657 > (R)-Naproxen acyl-B-D-glucuronide
(R)-Naproxen acyl-B-D-glucuronide - 112828-15-6

(R)-Naproxen acyl-B-D-glucuronide

Catalog Number: EVT-1482637
CAS Number: 112828-15-6
Molecular Formula: C₂₀H₂₂O₉
Molecular Weight: 406.38
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-Naproxen acyl-β-D-glucuronide

Compound Description: (S)-Naproxen acyl-β-D-glucuronide is a diastereomer of (R)-naproxen acyl-β-D-glucuronide. Both are metabolites of naproxen formed via glucuronidation. [, , , ] In studies, (S)-naproxen glucuronide was found to be more stable than its (R)-counterpart, both in vivo and in vitro. [] Notably, (S)-naproxen glucuronide exhibited a slower intrinsic degradation rate constant compared to (R)-naproxen glucuronide under physiological conditions. []

Relevance: (S)-Naproxen acyl-β-D-glucuronide is a diastereomer of the target compound, (R)-naproxen acyl-β-D-glucuronide. They share the same molecular formula and connectivity but differ in the spatial arrangement of atoms around a chiral center. [, , , , ] This stereochemical difference leads to differing properties and metabolism.

Naproxen

Compound Description: Naproxen is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. [, , , , ] It is a chiral molecule with two enantiomers, (R)-naproxen and (S)-naproxen.

Relevance: Naproxen is the parent compound of (R)-naproxen acyl-β-D-glucuronide. The target compound is a metabolite of naproxen formed by the conjugation of the carboxylic acid group of naproxen with glucuronic acid. [, , , , ]

Diflunisal acyl glucuronide (DAG)

Compound Description: Diflunisal acyl glucuronide (DAG) is the reactive acyl glucuronide metabolite of the NSAID diflunisal. [] DAG is subject to hydrolysis, isomerization, and transacylation reactions, the latter leading to covalent binding with proteins. [] Studies using isolated perfused rat livers demonstrated rapid hydrolysis of DAG and its subsequent metabolism. []

Relevance: Diflunisal acyl glucuronide (DAG) belongs to the same class of metabolites as (R)-naproxen acyl-β-D-glucuronide, both being acyl glucuronides formed from NSAIDs. [] Their shared structural features and reactivity make DAG a relevant compound for comparison when studying the metabolic pathways and potential toxicity of (R)-naproxen acyl-β-D-glucuronide.

Iso-DAG (DAG rearrangement isomers)

Compound Description: Iso-DAG refers to the rearrangement isomers of diflunisal acyl glucuronide (DAG). [] These isomers form through intramolecular acyl migration within DAG, resulting in alternative attachment points of the glucuronide moiety on the diflunisal molecule. [] Research shows that iso-DAG exhibits greater resistance to hydrolysis compared to DAG and is readily taken up by hepatocytes, where it undergoes further metabolism like phenolic glucuronidation. [] Importantly, iso-DAG plays a significant role in the formation of covalent diflunisal-protein adducts in the liver, highlighting its potential involvement in toxicity. []

Relevance: Iso-DAG represents the rearrangement isomers of diflunisal acyl glucuronide, showcasing the propensity of acyl glucuronides, like the target compound (R)-naproxen acyl-β-D-glucuronide, to undergo acyl migration. [] Understanding the behavior and reactivity of iso-DAG provides valuable insights into potential metabolic pathways and toxicological considerations associated with (R)-naproxen acyl-β-D-glucuronide.

Diflunisal phenolic glucuronide (DPG)

Compound Description: Diflunisal phenolic glucuronide (DPG) is another metabolite of diflunisal, arising from glucuronidation at the phenolic group. [] Studies indicate that DPG is primarily excreted in bile, similar to DAG. []

Relevance: Diflunisal phenolic glucuronide (DPG) demonstrates a different glucuronidation site compared to (R)-naproxen acyl-β-D-glucuronide, highlighting the various potential metabolic pathways for compounds with multiple conjugation sites. [] While (R)-naproxen acyl-β-D-glucuronide involves glucuronidation at the carboxylic acid group, DPG showcases phenolic glucuronidation.

Diflunisal sulfate (DS)

Compound Description: Diflunisal sulfate (DS) is a metabolite formed by sulfation of diflunisal. [] In perfused rat liver experiments, DS was found to be excreted almost exclusively into the perfusate. []

Relevance: Diflunisal sulfate (DS) represents a different conjugation pathway for diflunisal, showcasing the diversity in phase II metabolism. [] While (R)-naproxen acyl-β-D-glucuronide results from glucuronidation, DS arises from sulfation, illustrating the potential for multiple metabolic routes for drugs and their metabolites.

Diglucuronides (D-2G) of Diflunisal

Compound Description: Diglucuronides (D-2G) of diflunisal are novel metabolites formed through phenolic glucuronidation of iso-DAG, the rearranged isomers of diflunisal acyl glucuronide (DAG). [] These diglucuronides are excreted exclusively in bile, demonstrating a specific elimination pathway. [] The formation of D-2G highlights the complexity of drug metabolism, where reactive metabolites like iso-DAG can undergo further biotransformation.

Relevance: The formation of diglucuronides (D-2G) from iso-DAG highlights the potential for multiple conjugation steps in the metabolism of acyl glucuronides, such as (R)-naproxen acyl-β-D-glucuronide. [] This emphasizes the complex nature of metabolic pathways and the possibility of sequential conjugation reactions contributing to the final metabolite profile.

Ketoprofen glucuronide

Compound Description: Ketoprofen glucuronide is an acyl glucuronide metabolite of the NSAID ketoprofen. [] Studies have shown that it exhibits stereoselective interactions with human serum albumin (HSA). [] Notably, (R)-ketoprofen glucuronide is a better substrate for hydrolysis by HSA compared to its (S)-enantiomer. []

Relevance: Ketoprofen glucuronide shares the same chemical class as the target compound, (R)-naproxen acyl-β-D-glucuronide, both belonging to acyl glucuronides formed from NSAIDs. [] Examining the interaction of ketoprofen glucuronide with HSA provides insights into the potential binding and hydrolysis characteristics of (R)-naproxen acyl-β-D-glucuronide with this important plasma protein.

Carprofen

Compound Description: Carprofen is another NSAID used for pain relief and inflammation. [] It exists as two enantiomers, (R)-carprofen and (S)-carprofen. [] Studies in rats demonstrated stereoselective disposition for this drug, with the (R)-enantiomer exhibiting a significantly greater clearance compared to the (S)-enantiomer. []

Relevance: Carprofen, like naproxen, is a NSAID that is metabolized to an acyl glucuronide. [] Comparisons between the stereoselective disposition of carprofen and its glucuronide metabolite with (R)-naproxen acyl-β-D-glucuronide can provide valuable information regarding the impact of chirality on the pharmacokinetics of these drugs.

Flunoxaprofen

Compound Description: Flunoxaprofen is an NSAID known for its analgesic and anti-inflammatory properties. [] It is a chiral molecule with two enantiomers. [] Similar to carprofen, flunoxaprofen displays stereoselective disposition in rats, with (R)-flunoxaprofen exhibiting higher clearance than its (S)-enantiomer. []

Relevance: Flunoxaprofen is another NSAID that undergoes metabolism to form an acyl glucuronide. [] Examining the stereoselective disposition of flunoxaprofen and its glucuronide in comparison to (R)-naproxen acyl-β-D-glucuronide allows for insights into the influence of chirality on the pharmacokinetics and metabolism of these NSAID-derived acyl glucuronides.

Alminoprofen

Compound Description: Alminoprofen is a racemic NSAID belonging to the 2-arylpropanoic acid class. [] It is primarily metabolized into its corresponding acyl glucuronide. [] The intrinsic degradation rate constant of (2R)-Alminoprofen acyl-β-D-glucuronide was found to be approximately twice that of (2S)-Alminoprofen acyl-β-D-glucuronide under physiological conditions. []

Relevance: Alminoprofen, similar to naproxen, is a racemic NSAID that is metabolized to form diastereomeric acyl glucuronides. [] Comparing the intrinsic degradation kinetics of the diastereomers of alminoprofen acyl glucuronide to those of (R)-naproxen acyl-β-D-glucuronide helps in understanding the influence of structural modifications on the stability and reactivity of these metabolites.

CGP 47292-β-D-glucuronide

Compound Description: CGP 47292-β-D-glucuronide is an acyl glucuronide metabolite of the drug CGP 47292. [] It exhibits a relatively short chemical stability half-life in buffer, suggesting a propensity for hydrolysis or rearrangement. [] Unlike some other acyl glucuronides, CGP 47292-β-D-glucuronide did not significantly inhibit human carboxylesterases (hCES1 and hCES2). []

Relevance: CGP 47292-β-D-glucuronide exemplifies an acyl glucuronide metabolite that, despite its relatively short half-life, does not significantly interact with hCES enzymes. [] This contrasts with the inhibitory activity observed for (R)-naproxen acyl-β-D-glucuronide on hCES1, suggesting that structural variations within the aglycone moiety can significantly influence the inhibitory potential of acyl glucuronides toward carboxylesterases.

Diclofenac-β-D-glucuronide

Compound Description: Diclofenac-β-D-glucuronide is an acyl glucuronide metabolite of the NSAID diclofenac. [, ] Studies show that it selectively inhibits hCES1 but does not significantly inhibit hCES2. [] Time-dependent inactivation of hCES1 by diclofenac-β-D-glucuronide was not observed. []

Relevance: Diclofenac-β-D-glucuronide is another example of an acyl glucuronide that selectively inhibits hCES1, similar to (R)-naproxen acyl-β-D-glucuronide. [] This highlights the potential for drug-drug interactions involving drugs that are metabolized to acyl glucuronides, as they could inhibit hCES1 and alter the metabolism of co-administered drugs.

Ibuprofen-β-D-glucuronide

Compound Description: Ibuprofen-β-D-glucuronide is the acyl glucuronide metabolite of the commonly used NSAID ibuprofen. [] Similar to (R)-naproxen acyl-β-D-glucuronide and diclofenac-β-D-glucuronide, ibuprofen-β-D-glucuronide preferentially inhibits hCES1 but not hCES2. []

Relevance: Ibuprofen-β-D-glucuronide, like (R)-naproxen acyl-β-D-glucuronide, belongs to the group of acyl glucuronides derived from NSAIDs and exhibits selective inhibition of hCES1. [] This reinforces the potential for drug-drug interactions involving NSAIDs and other drugs metabolized by hCES1 due to the inhibitory activity of their acyl glucuronide metabolites.

Clopidogrel-β-D-glucuronide

Compound Description: Clopidogrel-β-D-glucuronide is the acyl glucuronide metabolite of the antiplatelet drug clopidogrel. [] It is a selective inhibitor of hCES1. []

Relevance: Clopidogrel-β-D-glucuronide demonstrates that acyl glucuronides originating from drugs other than NSAIDs can also inhibit hCES1, similar to (R)-naproxen acyl-β-D-glucuronide. [] This expands the scope of potential drug-drug interactions involving acyl glucuronide metabolites beyond NSAIDs, emphasizing the importance of considering hCES1 inhibition during drug development and co-administration.

Valproate-β-D-glucuronide

Compound Description: Valproate-β-D-glucuronide is the acyl glucuronide metabolite of the anticonvulsant drug valproic acid. [] Unlike many other acyl glucuronides, valproate-β-D-glucuronide does not inhibit either hCES1 or hCES2. []

Relevance: Valproate-β-D-glucuronide exemplifies an acyl glucuronide that lacks significant inhibitory activity against hCES enzymes. [] This contrasts with the inhibitory potential of (R)-naproxen acyl-β-D-glucuronide on hCES1, underscoring the variability in hCES inhibition among different acyl glucuronides.

Overview

(R)-Naproxen acyl-β-D-glucuronide is a significant metabolite of naproxen, a widely used nonsteroidal anti-inflammatory drug (NSAID). This compound is formed through glucuronidation, a metabolic process where naproxen is conjugated with glucuronic acid, enhancing its solubility and facilitating its excretion from the body. The compound plays a crucial role in drug metabolism and detoxification, impacting pharmacokinetics and potential side effects associated with naproxen use .

Source and Classification

(R)-Naproxen acyl-β-D-glucuronide is classified under acyl glucuronides, which are common metabolites formed from acidic drugs. These metabolites are known for their reactivity and potential implications in pharmacological and toxicological outcomes. The compound's synthesis typically occurs in the liver, catalyzed by UDP-glucuronosyltransferases, which are enzymes responsible for glucuronidation reactions .

Synthesis Analysis

Methods

The synthesis of (R)-Naproxen acyl-β-D-glucuronide involves several key steps:

  1. Protection of Functional Groups: The carboxyl group of naproxen is protected to prevent unwanted reactions during synthesis.
  2. Conjugation with Glucuronic Acid: Following protection, naproxen is conjugated with glucuronic acid to form the acyl glucuronide. Common protecting groups include benzyloxymethyl for amine protection.
  3. Enzymatic Methods: Industrial production often employs recombinant UDP-glucuronosyltransferases for efficient and specific glucuronidation .

Technical Details

The synthesis can be achieved through both chemical and enzymatic routes. The enzymatic method is preferred due to its specificity and efficiency, allowing for higher yields of the desired product .

Molecular Structure Analysis

Structure

(R)-Naproxen acyl-β-D-glucuronide has a complex molecular structure characterized by the presence of both naproxen and glucuronic acid moieties. The structural formula highlights the acyl group linked to the β-D-glucuronide unit.

Data

  • Molecular Formula: C20_{20}H25_{25}O8_{8}
  • Molecular Weight: 393.41 g/mol
  • CAS Number: 112828-15-6 .
Chemical Reactions Analysis

Reactions

(R)-Naproxen acyl-β-D-glucuronide undergoes various chemical reactions:

  1. Hydrolysis: Under acidic conditions, it can hydrolyze to release naproxen and glucuronic acid.
  2. Oxidation and Reduction: The compound may also participate in oxidation or reduction reactions depending on the reaction conditions.

Technical Details

Common reagents involved in reactions with (R)-Naproxen acyl-β-D-glucuronide include thionyl chloride for activating the carboxyl group and 1-(trimethylsilyl)imidazole for hydroxyl group derivatization .

Mechanism of Action

The mechanism of action of (R)-Naproxen acyl-β-D-glucuronide involves its formation through glucuronidation, which increases the water solubility of naproxen, facilitating renal excretion. This process is primarily catalyzed by UDP-glucuronosyltransferases in the liver, allowing for effective detoxification and elimination from the body .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Highly soluble in water due to the presence of glucuronic acid.

Chemical Properties

  • Stability: Stable at pH 3 but can rapidly cyclize at physiological pH.
  • Reactivity: Prone to hydrolysis under acidic conditions, leading to the release of its parent drug and glucuronic acid .
Applications

(R)-Naproxen acyl-β-D-glucuronide has several scientific applications:

  1. Pharmacokinetics Research: It is used to study metabolic pathways of NSAIDs and their excretion mechanisms.
  2. Analytical Methods Development: The compound aids in developing methods for detecting and quantifying drug metabolites.
  3. Toxicology Studies: Its reactivity has implications in understanding potential adverse drug reactions related to protein binding .

Properties

CAS Number

112828-15-6

Product Name

(R)-Naproxen acyl-B-D-glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R)-2-(6-methoxynaphthalen-2-yl)propanoyl]oxyoxane-2-carboxylic acid

Molecular Formula

C₂₀H₂₂O₉

Molecular Weight

406.38

InChI

InChI=1S/C20H22O9/c1-9(10-3-4-12-8-13(27-2)6-5-11(12)7-10)19(26)29-20-16(23)14(21)15(22)17(28-20)18(24)25/h3-9,14-17,20-23H,1-2H3,(H,24,25)/t9-,14+,15+,16-,17+,20+/m1/s1

SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O

Synonyms

1-[(αR)-6-Methoxy-α-methyl-2-naphthaleneacetate] β-D-Glucopyranuronic Acid; (R)-Naproxen Glucuronide;_x000B_

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.